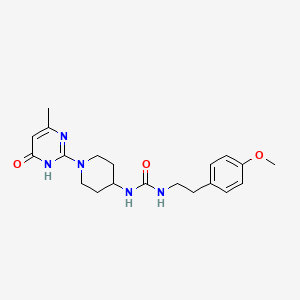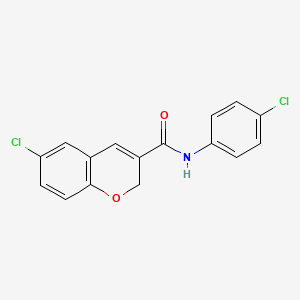![molecular formula C18H20N2O2 B2409461 propan-2-yl N-(6,11-dihydro-5H-benzo[b][1]benzazepin-2-yl)carbamate CAS No. 78816-59-8](/img/structure/B2409461.png)
propan-2-yl N-(6,11-dihydro-5H-benzo[b][1]benzazepin-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propan-2-yl N-(6,11-dihydro-5H-benzo[b][1]benzazepin-2-yl)carbamate, also known as PD168077, is a chemical compound that has been extensively studied for its potential therapeutic applications in various medical fields. This compound belongs to the class of benzazepine derivatives and has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and neuroprotective effects.
Aplicaciones Científicas De Investigación
Synthesis Techniques
A variety of synthesis techniques for related compounds have been explored. For instance, Kohara et al. (2002) discussed the synthesis of benzo[5,6]cyclohepta[1,2-b]thiophene and thieno[3,2-c]-benzazepine derivatives from 2-methylthiophene and phthalic anhydride (Kohara et al., 2002). Ishihara et al. (1994) revealed the regioselective Friedel–Crafts acylation of 2,3,4,5-tetrahydro-1H-2-benzazepine, applying the technique to synthesize an inhibitor of acetylcholinesterase (AChE) (Ishihara et al., 1994). Additionally, Ikemoto et al. (2005) developed a practical method for synthesizing a CCR5 antagonist involving a series of intramolecular and coupling reactions (Ikemoto et al., 2005).
Chemical Analysis and Properties
Shaikh et al. (2014) synthesized a novel series of 2-(5-(4-(1H-benzo[d][1,2,3]triazol-1-yl)phenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenols derivatives and conducted an analysis of their antimicrobial activities against various bacteria (Shaikh et al., 2014). The work of Macías et al. (2011) contributed to the structural understanding of compounds through X-ray powder diffraction patterns, detailing the crystallization of certain derivatives in specific systems (Macías et al., 2011).
Biological Activities and Applications
The research of Husain et al. (2012) synthesized benzimidazole bearing oxadiazole and triazolo-thiadiazoles nucleus, aiming to produce anticancer agents. The in vitro anticancer activities were screened, showing good to remarkable activity in certain compounds (Husain et al., 2012). Furthermore, Xu et al. (2016) conducted a structural analysis of a compound, elucidating its binding mechanism with α1A-adrenoceptor through TDDFT calculations, X-ray crystallography, and molecular docking, demonstrating the potential for drug design (Xu et al., 2016).
Mecanismo De Acción
Target of Action
The compound “propan-2-yl N-(6,11-dihydro-5H-benzobbenzazepin-2-yl)carbamate” primarily targets the neurotransmitter receptors in the central nervous system. These receptors play a crucial role in regulating mood and pain perception.
Mode of Action
“propan-2-yl N-(6,11-dihydro-5H-benzobbenzazepin-2-yl)carbamate” interacts with its targets by binding to the active sites of these receptors, thereby modulating their activity.
Biochemical Pathways
The interaction of “propan-2-yl N-(6,11-dihydro-5H-benzobbenzazepin-2-yl)carbamate” with its targets affects several biochemical pathways, including the serotonin and dopamine pathways. These pathways are involved in mood regulation and pain perception.
Pharmacokinetics
After oral administration, “propan-2-yl N-(6,11-dihydro-5H-benzobbenzazepin-2-yl)carbamate” is rapidly absorbed in the gastrointestinal tract. It is then distributed throughout the body, with high concentrations in the central nervous system. The compound is metabolized in the liver and excreted in the urine.
Result of Action
The action of “propan-2-yl N-(6,11-dihydro-5H-benzobbenzazepin-2-yl)carbamate” at the cellular level results in altered neurotransmitter activity, which can lead to changes in mood and pain perception.
Action Environment
Environmental factors such as pH, temperature, and the presence of other drugs can influence the action, efficacy, and stability of “propan-2-yl N-(6,11-dihydro-5H-benzobbenzazepin-2-yl)carbamate”.
Propiedades
IUPAC Name |
propan-2-yl N-(6,11-dihydro-5H-benzo[b][1]benzazepin-2-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-12(2)22-18(21)19-15-10-9-14-8-7-13-5-3-4-6-16(13)20-17(14)11-15/h3-6,9-12,20H,7-8H2,1-2H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJXOMYBLVRMVSB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)NC1=CC2=C(CCC3=CC=CC=C3N2)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2409378.png)


![5-[(4-Iodophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B2409384.png)
![3-[(2,6-dichlorobenzyl)sulfanyl]-N-phenyl-2-thiophenecarboxamide](/img/structure/B2409385.png)
![4-[(4-Fluorophenyl)(phenylsulfonyl)amino]-4,5-dihydrothiophene-1,1-dione](/img/structure/B2409387.png)

![7-benzyl-N-(4-chlorophenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2409390.png)
![8-(3-Methylbutyl)-11-(2-phenoxyethyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B2409391.png)
![N-[Cyano(cyclohexyl)methyl]-4-(difluoromethyl)benzamide](/img/structure/B2409392.png)
![4-[4-(Hydroxymethyl)phenyl]-2-morpholin-4-ylbenzaldehyde](/img/structure/B2409397.png)
![2-(3-chlorobenzyl)-N-cyclopentyl-4-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2409398.png)
![Ethyl 4-(7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamido)piperidine-1-carboxylate](/img/structure/B2409399.png)
